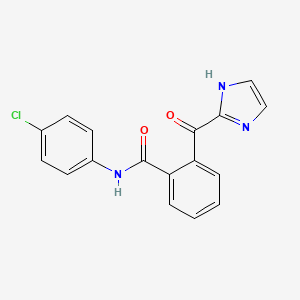

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)21-17(23)14-4-2-1-3-13(14)15(22)16-19-9-10-20-16/h1-10H,(H,19,20)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRBUMXGTPIIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355285 | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-98-7 | |

| Record name | Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the 4-Chlorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with an appropriate nucleophile.

Formation of the Benzamide Core: The final step involves the formation of the benzamide linkage through the reaction of the imidazole derivative with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of imidazole derivatives, including N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide. Studies have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, a study reported that imidazole derivatives showed cytotoxic effects against human breast carcinoma (MDA-MB-231) and prostate carcinoma (PPC-1) cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. This compound has been investigated for its efficacy against a range of bacterial and fungal pathogens. Compounds in this class have shown promising results in inhibiting the growth of microorganisms, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzene ring or imidazole can significantly affect biological activity. For example, modifications to the chlorophenyl group or the carbonyl position can enhance binding affinity to target proteins involved in cancer progression .

Anticancer Research

In a notable study, researchers synthesized a series of imidazole derivatives and evaluated their anticancer activity against several cell lines, including MDA-MB-231 and A-549. The findings indicated that specific structural modifications led to enhanced potency, with some compounds achieving GI50 values in the low micromolar range .

Antimicrobial Testing

Another case study focused on the antimicrobial properties of similar imidazole compounds against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antibiotic agents .

Tables

| Application Area | Activity Type | Example Studies |

|---|---|---|

| Anticancer | Cytotoxicity | MDA-MB-231, PPC-1 studies showing significant effects |

| Antimicrobial | Inhibition of growth | Effective against Staphylococcus aureus |

| Synthesis Method | One-Pot Synthesis | Efficient production with high yields |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Biological Activity

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.

1. Chemical Structure and Synthesis

The compound features a benzamide structure with a chlorophenyl group and an imidazole moiety, which are known to contribute to its biological activity. The synthesis typically involves a one-pot reaction that yields high purity and good yields, making it amenable for further modifications and testing.

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported between 7.5 μM and 11.1 μM against human cancer cell lines, indicating moderate to strong anticancer potential .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Cervical Cancer (SISO) | 2.87 |

| Bladder Carcinoma (RT-112) | 3.06 |

| Other Tested Lines | 7.5 - 11.1 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment .

2.2 Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated an EC50 value of 1.21 μM, indicating potent antiparasitic effects with a selectivity index greater than 30-fold over mammalian cells .

Table 2: Antiparasitic Activity Against Trypanosoma brucei

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 1.21 | >30 |

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.

- Inhibition of Key Enzymes : It may inhibit enzymes crucial for parasite survival, although specific targets remain under investigation.

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins associated with cancer proliferation and survival, enhancing its potential as a therapeutic agent .

4. Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Cancer Cell Lines : A study assessed the compound's effects on cervical and bladder cancer cell lines, showing significant growth inhibition compared to standard chemotherapeutics like cisplatin .

- Antiparasitic Efficacy : In vivo studies demonstrated that the compound could cure infected mice models when administered at appropriate dosages, showcasing its potential for treating HAT .

5.

This compound represents a promising candidate in both oncology and parasitology due to its potent biological activities and favorable pharmacological properties. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide?

- Methodology : The compound can be synthesized via a multi-step approach involving:

Alkylation : Reacting 4-chloroaniline with a carbonyl-containing intermediate (e.g., 1H-imidazole-2-carboxylic acid) using coupling agents like EDC/HOBT .

Acylation : Introducing the benzamide group via reaction with benzoyl chloride derivatives under anhydrous conditions .

Purification : High-performance liquid chromatography (HPLC) or silica gel column chromatography to isolate the product (>95% purity) .

- Key Considerations : Optimize solvent choice (e.g., ethanol vs. water) and catalyst (e.g., Raney nickel over Pd/C to avoid dehalogenation byproducts) to improve yield .

Q. Which spectroscopic techniques are essential for structural characterization?

- Primary Methods :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 342.1) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and imidazole N-H vibrations (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers mitigate dehalogenation side reactions during synthesis?

- Challenge : Palladium-catalyzed hydrogenation may inadvertently remove chlorine from the 4-chlorophenyl group .

- Solution :

- Use Raney nickel instead of Pd/C to suppress dehalogenation while maintaining hydrogenation efficiency .

- Monitor reaction progress via LC-MS to detect intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) and adjust reaction time (<6 hours) .

Q. What role does the 4-chlorophenyl group play in biological activity?

- Mechanistic Insight :

- The electron-withdrawing Cl enhances binding to hydrophobic pockets in enzymes (e.g., Trypanosoma brucei inhibitors) via π-π stacking .

- Compared to p-tolyl analogs (), the 4-chlorophenyl group increases metabolic stability but may reduce solubility .

- Experimental Validation :

- Perform docking studies with target proteins (e.g., T. brucei cysteine proteases) to quantify binding energy differences .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Approach :

- Use SHELXTL for small-molecule refinement. Challenges include handling twinned crystals or high thermal motion in the imidazole ring .

- ORTEP-3 visualizes anisotropic displacement parameters to confirm planarity of the benzamide moiety .

Q. How to design structure-activity relationship (SAR) studies for the imidazole-2-carbonyl moiety?

- Strategy :

Synthesize analogs with imidazole substitutions (e.g., 4-nitro, 5-methyl) to assess electronic effects .

Compare bioactivity (e.g., IC50 against fungal CYP51) with non-imidazole scaffolds (e.g., thiazole derivatives) .

- Data Analysis :

- Use QSAR models to correlate logP values (e.g., 2.8 for the parent compound) with membrane permeability .

Data Contradictions and Resolution

Q. Why do different synthetic routes yield conflicting purity profiles?

- Observation :

- Pd/C-catalyzed routes () produce lower yields (≤75%) due to dehalogenation, whereas Raney nickel achieves >90% purity .

- Resolution :

- Cross-validate purity via HPLC-DAD at 254 nm and quantify residual solvents (e.g., DMF) via GC-MS .

Q. How to reconcile discrepancies in reported biological activity of structural analogs?

- Example :

- N-(4-chlorophenethyl) derivatives ( ) show stronger antiparasitic activity than N-(2-fluorobenzyl) analogs () due to enhanced lipophilicity .

- Method :

- Standardize assays (e.g., microdilution for antimicrobial testing) and report MIC values with positive controls (e.g., fluconazole) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.